N,N'-Bis(1-carboxypropyl)dithiooxamide

Description

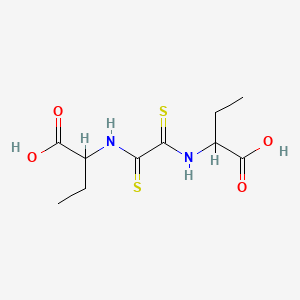

N,N'-Bis(1-carboxypropyl)dithiooxamide is a dithiooxamide derivative featuring two 1-carboxypropyl substituents on the nitrogen atoms of the dithiooxamide core. Dithiooxamides (R¹R²N–C(S)–C(S)–NR³R⁴) are sulfur-containing ligands known for their strong coordination with transition metals, particularly Pt(II), Co(II), Ni(II), and Cu(II) . The carboxypropyl groups in this compound introduce carboxylate functionalities, which enhance solubility in polar solvents and improve metal-binding affinity through additional oxygen donor sites.

Properties

CAS No. |

63867-36-7 |

|---|---|

Molecular Formula |

C10H16N2O4S2 |

Molecular Weight |

292.4 g/mol |

IUPAC Name |

2-[[2-(1-carboxypropylamino)-2-sulfanylideneethanethioyl]amino]butanoic acid |

InChI |

InChI=1S/C10H16N2O4S2/c1-3-5(9(13)14)11-7(17)8(18)12-6(4-2)10(15)16/h5-6H,3-4H2,1-2H3,(H,11,17)(H,12,18)(H,13,14)(H,15,16) |

InChI Key |

DGCBTUVOSFPNQF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)O)NC(=S)C(=S)NC(CC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(1-carboxypropyl)ethanebisthioamide typically involves the reaction of ethanebisthioamide with carboxypropyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of N,N’-Bis(1-carboxypropyl)ethanebisthioamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(1-carboxypropyl)ethanebisthioamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: The carboxypropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of N,N’-Bis(1-carboxypropyl)ethanebisthioamide include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from the reactions of N,N’-Bis(1-carboxypropyl)ethanebisthioamide depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions produce thiol derivatives .

Scientific Research Applications

N,N’-Bis(1-carboxypropyl)ethanebisthioamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

Mechanism of Action

The mechanism of action of N,N’-Bis(1-carboxypropyl)ethanebisthioamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Differences :

- Carboxypropyl vs. Hydroxypropyl : The carboxypropyl group introduces acidic –COOH moieties, requiring pH-controlled synthesis to avoid premature metal coordination. Hydroxypropyl derivatives are typically neutral, simplifying synthesis.

- Aryl-Substituted Analogues : N,N′-Bis(4-methylphenyl)dithiooxamide exhibits mesogenic properties due to aromatic rigidity, unlike aliphatic-substituted derivatives .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Predicted based on analogous compounds.

Spectroscopic Behavior

Chelation with Transition Metals

- N,N'-Bis(2-hydroxybenzylidene)dithiooxamide (LH1): Forms stable complexes with Co(II), Ni(II), Cu(II), Pd(II), and Pt(IV), validated by CHNS analysis and UV-Vis spectroscopy.

- Carboxypropyl Derivatives : The carboxylate groups enable polydentate binding, likely forming more stable complexes than hydroxy-substituted analogues. This property is advantageous in biomedical applications (e.g., antitumor agents) .

Biological Activity

N,N'-Bis(1-carboxypropyl)dithiooxamide is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities, particularly antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a dithiooxamide backbone with two carboxypropyl groups. This structure allows for unique interactions with biological targets, particularly through the formation of covalent bonds with thiol groups in proteins, which can modulate protein function and affect various cellular processes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Covalent Bond Formation : The compound can form covalent bonds with thiol groups in proteins, leading to alterations in enzyme activity, signal transduction pathways, and gene expression.

- Metal Ion Chelation : Its dithioamide functional group enables it to chelate metal ions, which may influence various biochemical pathways and enhance its therapeutic potential.

Antimicrobial Properties

Studies have indicated that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing significant inhibition of growth. The mechanism involves disrupting bacterial cell wall synthesis and function.

Anticancer Activity

Research has demonstrated promising anticancer effects against several cancer cell lines. In vitro studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells through the activation of caspases and modulation of apoptotic pathways.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Anticancer Efficacy : A study evaluated its effects on prostate cancer (PC-3) cells, reporting an IC50 value indicating potent cytotoxicity. The compound's ability to inhibit cancer cell proliferation was linked to its interaction with specific signaling pathways involved in cell survival and growth .

- Antioxidant Activity : The compound has also been assessed for its antioxidant properties using DPPH radical scavenging assays. Results indicated that it possesses significant antioxidant activity, which may contribute to its protective effects against oxidative stress in cells .

- Enzyme Inhibition Studies : Inhibition assays against β-glucuronidase and α-glucosidase showed that this compound can effectively inhibit these enzymes at low concentrations, suggesting potential applications in managing diabetes and related metabolic disorders .

Data Summary Table

| Biological Activity | IC50 Value (μM) | Mechanism |

|---|---|---|

| Anticancer (PC-3 cells) | 56.26 ± 3.18 | Induction of apoptosis |

| Antioxidant Activity | 13.2 ± 0.34 | DPPH radical scavenging |

| β-glucuronidase Inhibition | 0.13 ± 0.019 | Enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.